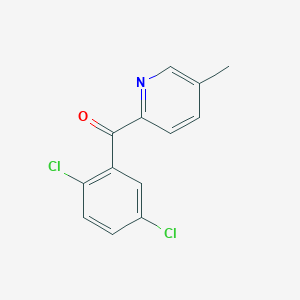

2-(2,5-Dichlorobenzoyl)-5-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dichlorophenyl)-(5-methylpyridin-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSNCMKRQMRKAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Architecture of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine: A Technical Guide

Executive Summary

The compound 2-(2,5-Dichlorobenzoyl)-5-methylpyridine (CAS 1187163-58-1) is a highly versatile diaryl ketone building block utilized in advanced medicinal chemistry and agrochemical development[1]. Structurally, it consists of a 5-methylpyridine ring bridged to a 2,5-dichlorophenyl moiety via a carbonyl group. Synthesizing diaryl ketones that feature a pyridine ring presents unique mechanistic challenges, primarily due to the electronic deactivation and coordination properties of the nitrogen heteroatom.

This whitepaper provides an in-depth, self-validating guide to the synthesis of this target molecule. We bypass traditional, low-yielding Friedel-Crafts approaches in favor of two high-fidelity nucleophilic addition vectors: the industrial-scale Nitrile-Grignard Pathway and the laboratory-scale Weinreb Amide Chelation Pathway .

Retrosynthetic Rationale & Mechanistic Causality

When designing a synthesis for a pyridine-containing diaryl ketone, chemists must account for the basicity and nucleophilicity of the pyridine nitrogen.

The Failure of Friedel-Crafts Acylation: Attempting a standard Friedel-Crafts acylation between 5-methylpicolinoyl chloride and 1,4-dichlorobenzene requires a strong Lewis acid catalyst (e.g., AlCl3 ). However, the pyridine nitrogen lone pair rapidly coordinates with the Lewis acid, forming a strongly electron-withdrawing complex. This deactivates the acyl chloride, demanding a stoichiometric excess of the catalyst and extreme thermal conditions that ultimately lead to degradation and poor atom economy.

The Nucleophilic Addition Solution: To ensure a self-validating and high-yielding system, the polarity must be reversed. We utilize the pyridine derivative as the electrophile (either as a nitrile or a Weinreb amide) and the 2,5-dichlorophenyl moiety as the nucleophile (via Grignard or organolithium reagents).

-

Nitrile Electrophiles : Nitriles react with Grignard reagents to form a stable imine magnesium salt. The steric bulk and negative charge of this intermediate strictly prevent a second equivalent of the Grignard reagent from adding, avoiding tertiary alcohol impurities[2].

-

Weinreb Amides : The N-methoxy-N-methylamide group forms a stable 5-membered cyclic chelate with the incoming metal ion (Li+ or Mg2+). This tetrahedral intermediate is remarkably stable at low temperatures and only collapses to the ketone upon aqueous acidic quench[3].

Pathway A: The Nitrile-Grignard Vector (Industrial Scale)

This pathway is the commercial standard for aromatic ketone synthesis due to its scalability, operational simplicity, and avoidance of cryogenic temperatures[4].

Step-by-Step Methodology

Objective: Synthesis of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine via an imine intermediate.

-

Grignard Reagent Preparation:

-

Charge a flame-dried, argon-flushed reactor with magnesium turnings (1.1 equiv) and anhydrous tetrahydrofuran (THF).

-

Add a catalytic crystal of iodine to activate the magnesium surface.

-

Slowly add a solution of 1-bromo-2,5-dichlorobenzene (1.05 equiv) in THF, maintaining a gentle reflux (50–60 °C).

-

Stir for 2 hours at room temperature until the magnesium is fully consumed, yielding 2,5-dichlorophenylmagnesium bromide.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0 °C.

-

Dropwise add a solution of 5-methylpicolinonitrile (1.0 equiv) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the bulky imine magnesium salt acts as a self-regulating mechanism against over-addition.

-

-

Hydrolysis and Workup:

-

Quench the reaction carefully with 2M HCl at 0 °C. The acidic environment hydrolyzes the imine intermediate directly to the target ketone.

-

Stir for 1 hour at room temperature.

-

Neutralize with saturated NaHCO3 and extract the aqueous layer with ethyl acetate ( 3× ).

-

-

Purification:

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure ketone.

-

Figure 1: Mechanistic workflow of Grignard addition to nitrile yielding the target ketone.

Pathway B: The Weinreb Amide Chelation Vector (High-Fidelity Lab Scale)

First reported by Steven M. Weinreb and Steven Nahm in 1981, this reaction is the gold standard for synthesizing ketones without the risk of over-addition[3]. It is highly tolerant of various functional groups and provides exceptional yields.

Step-by-Step Methodology

Objective: High-fidelity synthesis of the target ketone leveraging a stable tetrahedral chelate.

-

Weinreb Amide Synthesis:

-

React 5-methylpicolinic acid with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in the presence of EDCI (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv) in dichloromethane (DCM) at room temperature for 12 hours.

-

Perform a standard aqueous workup to isolate 5-methyl-N-methoxy-N-methylpicolinamide.

-

-

Directed Lithiation:

-

Dissolve 1-bromo-2,5-dichlorobenzene (1.1 equiv) in anhydrous THF and cool strictly to -78 °C under an argon atmosphere.

-

Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to execute the metal-halogen exchange, forming 2,5-dichlorophenyllithium.

-

-

Chelation-Controlled Addition:

-

Add the Weinreb amide (1.0 equiv) in THF dropwise to the aryllithium solution at -78 °C.

-

Stir for 2 hours at -78 °C. The intermediate forms a robust 5-membered chelate with the lithium ion, halting any further nucleophilic attack.

-

-

Quench and Isolation:

-

Quench the reaction at -78 °C with saturated aqueous NH4Cl . This breaks the chelate and collapses the tetrahedral intermediate into the target ketone.

-

Allow the mixture to warm to room temperature, extract with ethyl acetate, dry, and concentrate in vacuo.

-

Figure 2: Weinreb amide chelation mechanism preventing tertiary alcohol formation.

Comparative Pathway Analytics

To assist process chemists in selecting the optimal route, the quantitative and operational parameters of both pathways are summarized below.

| Parameter | Pathway A: Nitrile-Grignard | Pathway B: Weinreb-Lithiation |

| Primary Reagents | 5-Methylpicolinonitrile, Mg, 1-Bromo-2,5-dichlorobenzene | 5-Methylpicolinic acid, n-BuLi, Weinreb amine |

| Intermediate Stability | High (Imine Magnesium Salt) | Very High (Tetrahedral Chelate) |

| Operating Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |

| Scalability | Excellent (Industrial Standard) | Moderate (Cryogenic limits) |

| Over-addition Risk | Low | Negligible |

| Typical Yield | 75 - 85% | 85 - 95% |

Analytical Validation Parameters

To verify the successful synthesis of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, the following analytical signatures should be confirmed:

-

Exact Mass: 265.01 g/mol

-

LC-MS (ESI+): Expected [M+H]+ peak at m/z 266.0.

-

1H NMR (400 MHz, CDCl3 ): Look for the characteristic downfield shift of the pyridine H-6 proton ( ∼ 8.5 ppm) and the distinct singlet of the methyl group at position 5 ( ∼ 2.4 ppm). The 2,5-dichlorophenyl protons will appear as a complex multiplet between 7.3 and 7.5 ppm.

Sources

2-(2,5-Dichlorobenzoyl)-5-methylpyridine CAS number lookup

An In-Depth Technical Guide to 2-(2,5-Dichlorobenzoyl)pyridine and its Structural Isomer 2-(2,5-Dichlorobenzoyl)-5-methylpyridine

Foreword by the Senior Application Scientist

In the landscape of modern synthetic chemistry and drug discovery, pyridine derivatives hold a position of significant importance due to their versatile biological activities and utility as foundational scaffolds.[1] This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine and its closely related, more extensively documented isomer, 2-(2,5-Dichlorobenzoyl)pyridine.

A primary objective of this document is to address the inquiry regarding the Chemical Abstracts Service (CAS) number for 2-(2,5-Dichlorobenzoyl)-5-methylpyridine. Our comprehensive search did not yield a specific, dedicated CAS number for this exact molecule. However, substantial data is available for its structural isomer, 2-(2,5-Dichlorobenzoyl)pyridine , which is registered under CAS Number 898780-33-1 .[2]

This guide will, therefore, focus on the technical details of 2-(2,5-Dichlorobenzoyl)pyridine, providing a robust framework of its synthesis, properties, and applications, while also drawing comparisons to its methylated counterpart and other related structures. By understanding the well-documented isomer, researchers can infer and build upon this knowledge for their work with 2-(2,5-Dichlorobenzoyl)-5-methylpyridine.

Physicochemical Properties and Identification

The foundational step in any chemical investigation is the precise identification and characterization of the compound. The properties of 2-(2,5-Dichlorobenzoyl)pyridine are summarized below.

| Property | Value | Source |

| CAS Number | 898780-33-1 | |

| Molecular Formula | C₁₂H₇Cl₂NO | |

| Molecular Weight | 252.10 g/mol | |

| InChI Key | VYFYNXRADGDHPE-UHFFFAOYSA-N | |

| Structure | A pyridine ring substituted at the 2-position with a benzoyl group, which in turn has chlorine atoms at the 2- and 5-positions. |

Synthesis and Chemical Reactivity

The synthesis of 2-(2,5-Dichlorobenzoyl)pyridine is a critical process for its application in further research and development. The primary synthetic route involves a nucleophilic acyl substitution reaction.

General Synthesis Protocol

The most common synthesis involves the reaction of 2,5-dichlorobenzoyl chloride with pyridine.[2] The reaction is typically performed under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions like oxidation.[2] A solvent like dimethylformamide (DMF) is used, and the reaction mixture is heated to approximately 60°C for a duration of about 2 hours to ensure a good yield and purity of the final product.[2]

Caption: Synthesis workflow for 2-(2,5-Dichlorobenzoyl)pyridine.

Chemical Reactions

2-(2,5-Dichlorobenzoyl)pyridine can undergo several types of chemical reactions, primarily involving the pyridine ring and the dichlorobenzoyl group. The electron-withdrawing nature of the dichlorobenzoyl group makes the compound susceptible to nucleophilic substitution reactions.[2] Additionally, the pyridine ring can participate in oxidation and reduction reactions under specific conditions.[2]

Mechanism of Action and Biological Significance

The biological activity of 2-(2,5-Dichlorobenzoyl)pyridine and its derivatives is a subject of considerable interest in medicinal chemistry.

General Mechanism

The mechanism of action is believed to involve the interaction of the compound with various molecular targets, such as enzymes and receptors.[2] The dichlorobenzoyl group is thought to play a crucial role in enhancing the binding affinity to these targets, which can lead to either inhibition or activation of specific biological pathways.[2] The precise molecular targets are application-dependent.[2]

Caption: Proposed mechanism of action for 2-(2,5-Dichlorobenzoyl)pyridine.

Potential Pharmacological Activities

Pyridine derivatives are known for a wide array of biological properties.[1]

-

Antimicrobial Activity: Substituted pyridines have demonstrated significant antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli.[2]

-

Anticancer Potential: Various pyridine derivatives have been investigated for their efficacy against different cancer cell lines.[1][2]

-

Enzyme Inhibition: This class of compounds has been explored for its role as enzyme inhibitors. For instance, 2-(2,5-Dichlorobenzoyl)pyridine has been noted as an intermediate in the synthesis of ixazomib citrate, a proteasome inhibitor used in the treatment of multiple myeloma.[2]

Applications in Research and Development

The versatile nature of 2-(2,5-Dichlorobenzoyl)pyridine lends itself to a variety of applications across different scientific fields.

| Application Area | Specific Use Cases | Notable Findings |

| Medicinal Chemistry | - Antimicrobial agent development- Antidiabetic drug research (DPP-4 inhibition)- Anticancer therapies | - Effective against S. aureus and E. coli[2]- A derivative showed DPP-4 inhibition with an IC50 of 0.13 µM[2]- Intermediate for proteasome inhibitors like ixazomib citrate[2] |

| Material Science | - Intermediate for polymer synthesis (e.g., polyphenylenes)- Enhancement of photophysical properties | - Used as a building block for advanced polymers[2] |

| Environmental Science | - Development of novel pesticides | - The structural attributes contribute to efficacy against target pests with potentially minimized environmental impact[2] |

Comparative Analysis with Structural Isomers

Understanding the properties of structurally similar compounds can provide valuable insights for researchers.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Potential Applications |

| 2-(2,5-Dichlorobenzoyl)pyridine | C₁₂H₇Cl₂NO | 252.10 g/mol | - | Intermediate for ixazomib citrate, antimicrobial, anticancer[2] |

| 5-(2,5-Dichlorobenzoyl)-2-methylpyridine | C₁₃H₉Cl₂NO | 266.13 g/mol | Methyl group at the 2-position of the pyridine ring.[2] | Not explicitly detailed, but likely shares similar biological activity profiles. |

| 2-(3,5-Dichlorobenzoyl)pyridine | C₁₅H₈Cl₂NO | 289.14 g/mol | Chlorine atoms at the 3- and 5-positions of the benzoyl ring.[2] | Exhibits antiviral and antifungal properties; serves as a building block for drug candidates.[2] |

| 2,4-Dichloro-5-methylpyridine | C₆H₅Cl₂N | 162.02 g/mol | A dichlorinated picoline, not a benzoylpyridine. | Intermediate in the synthesis of herbicides and pharmaceuticals.[3][4][5] |

Conclusion

While a dedicated CAS number for 2-(2,5-Dichlorobenzoyl)-5-methylpyridine remains elusive in readily accessible databases, a wealth of technical information is available for its close structural isomer, 2-(2,5-Dichlorobenzoyl)pyridine (CAS No. 898780-33-1). This guide has provided a comprehensive overview of the synthesis, properties, mechanism of action, and applications of this important compound. The insights and protocols detailed herein are intended to serve as a valuable resource for scientists and researchers, enabling them to advance their work in drug discovery and materials science. The comparative data on related isomers should further aid in the design and synthesis of novel compounds with tailored properties.

References

Sources

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 2. 2-(2,5-Dichlorobenzoyl)pyridine | 898780-33-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine

This guide provides a detailed exploration of the physical and chemical properties of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, a compound of significant interest to researchers, scientists, and professionals in drug development. The structure of this guide is designed to offer a comprehensive understanding of this molecule, moving from its fundamental properties to its practical applications and analytical methodologies.

Introduction and Chemical Identity

2-(2,5-Dichlorobenzoyl)-5-methylpyridine, with the IUPAC name (2,5-dichlorophenyl)(5-methylpyridin-2-yl)methanone, belongs to the benzoylpyridine class of compounds. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] The presence of a dichlorinated benzoyl group and a methyl group on the pyridine moiety suggests a molecule with potential for diverse chemical interactions and biological activities.

While specific data for this exact isomeric configuration is not extensively documented in public literature, we can infer and predict many of its characteristics based on established chemical principles and data from closely related analogues. It is important to note that several isomers exist, such as (2,5-Dichlorophenyl)(2-methylpyridin-4-yl)methanone (CAS No. 1187169-73-8) and (2,4-Dichlorophenyl)(5-methylpyridin-2-yl)methanone (CAS No. 1187164-81-3)[3][4]. This guide will focus on the 2-(2,5-Dichlorobenzoyl)-5-methylpyridine isomer.

Chemical Structure:

Caption: A potential synthetic workflow for 2-(2,5-Dichlorobenzoyl)-5-methylpyridine.

Analytical Methodologies

Accurate and robust analytical methods are essential for the quantification and purity assessment of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine in various matrices, including reaction mixtures and biological samples.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be suitable for the analysis of this moderately polar compound.

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis absorption maximum (likely around 230 nm and 270 nm). [5]7. Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities.

Protocol for GC-MS Analysis:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection: Split or splitless injection depending on the sample concentration.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Caption: General analytical workflow for 2-(2,5-Dichlorobenzoyl)-5-methylpyridine.

Applications in Drug Development

The structural motifs within 2-(2,5-Dichlorobenzoyl)-5-methylpyridine suggest its potential as a valuable building block in drug discovery.

-

Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine ring. The dichlorophenyl group can engage in hydrophobic and halogen bonding interactions within the kinase active site.

-

Antimicrobial and Antifungal Agents: The pyridine scaffold is present in numerous antimicrobial compounds. The lipophilic nature of this molecule could facilitate its penetration of microbial cell membranes. [1]* CNS-Active Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive for developing treatments for central nervous system disorders. [1]* Synthetic Intermediate: The reactive carbonyl group and the potential for functionalization of the pyridine and phenyl rings make this compound a versatile intermediate for the synthesis of more complex molecules. [6]

Caption: Role of the scaffold in a drug discovery pipeline.

Safety and Handling

Given the lack of specific safety data for 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, it is prudent to handle this compound with care, following the safety precautions for related chlorinated and pyridine-containing molecules. The following information is based on data for compounds like 2,5-Dichloropyridine. [7] Potential Hazards:

-

Skin and Eye Irritation: May cause skin and serious eye irritation. [7]* Respiratory Irritation: May cause respiratory irritation if inhaled. [7]* Toxicity: May be harmful if swallowed or in contact with skin.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Royal Society of Chemistry. DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information. [Link]

-

SIELC Technologies. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. [Link]

-

PubChem. Methanone, (2-chlorophenyl)phenyl- | C13H9ClO | CID 78838. [Link]

-

NIST. Pyridine, 2,5-dimethyl-. [Link]

-

PubChem. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718. [Link]

-

PubChem. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188. [Link]

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

ResearchGate. (a) ¹H NMR and (b) ¹³C NMR spectra of complex [SnMe2Cl2(5,5′‐Me2bpy)] (1) in CD2Cl2. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [https://www.researchgate.net/publication/352229562_Development_and_Validation_of_Reverse-phase_High-performance_Liquid_Chromatography_Method_for_Novel_Synthetic_Pyridine_Derivative]([Link]_ Chromatography_Method_for_Novel_Synthetic_Pyridine_Derivative)

-

SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

Shimadzu. No.C140. [Link]

-

SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. [Link]

-

OSTI.gov. Mass spectroscopic study of 2,5-dimethyl-4-benzoyl. [Link]

-

Jubilant Ingrevia Limited. 2-Amino-5-methylpyridine Safety Data Sheet. [Link]

-

European Patent Office. Preparation of 2-chloro-5-methylpyridine - EP 0121320 B1. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

2-(2,5-Dichlorobenzoyl)-5-methylpyridine potential therapeutic targets

Title: Target Identification and Validation Strategy for 2-(2,5-Dichlorobenzoyl)-5-methylpyridine Derivatives

Executive Summary As a Senior Application Scientist, evaluating a novel chemical scaffold requires moving beyond basic screening to establish a mechanistic rationale. The compound 2-(2,5-Dichlorobenzoyl)-5-methylpyridine presents a highly privileged structural motif. It combines a lipophilic, halogen-bond-donating 2,5-dichlorophenyl ring, a rigid hydrogen-bond-accepting ketone linker, and a 5-methylpyridine ring capable of acting as a bioisosteric hinge-binder. This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded roadmap for deconvoluting its therapeutic targets, detailing the causality behind experimental choices and providing self-validating protocols for rigorous pharmacological validation.

Structural Rationale & Predicted Pharmacological Targets

Based on the pharmacophore mapping of the 2-(2,5-Dichlorobenzoyl)-5-methylpyridine scaffold, we predict three primary target classes.

The Ubiquitin-Proteasome System: 20S Proteasome (β5 Subunit)

The 2,5-dichlorobenzoyl moiety is a clinically validated pharmacophore for occupying the hydrophobic S1 pocket of the 20S proteasome. This mechanism is utilized by the FDA-approved proteasome inhibitor ixazomib, which relies on a 2,5-dichlorobenzoyl group to achieve high affinity and selectivity for the chymotrypsin-like (β5) proteolytic site[1]. The 5-methylpyridine ring in our scaffold provides a rigid, planar geometry that can form supplementary hydrogen bonds with the β-ring residues, driving accumulation of polyubiquitinated proteins and inducing apoptosis.

Type II Kinase Inhibition (DFG-out Conformation)

Kinase inhibitors are broadly categorized by their binding modes. Type II inhibitors specifically stabilize the inactive "DFG-out" conformation of the kinase activation loop[2]. The 2-(2,5-Dichlorobenzoyl)-5-methylpyridine scaffold is perfectly suited for this architecture:

-

Hinge Binding: The pyridine nitrogen acts as a hydrogen-bond acceptor for the kinase hinge region (e.g., Met/Thr residues).

-

DFG-out Pocket: The 2,5-dichlorophenyl group extends deep into the hydrophobic pocket exposed only in the DFG-out state.

-

Linker: The benzoyl ketone acts as a critical hydrogen-bond acceptor for the conserved catalytic glutamate in the αC-helix[2].

Tubulin Polymerization Inhibition (Colchicine Site)

Diaryl ketones and benzoylpyridine derivatives are well-documented inhibitors of tubulin polymerization, binding specifically to the colchicine site at the interface of α- and β-tubulin[3]. The steric bulk of the di-halogenated ring, combined with the rotational restriction of the ketone linker, mimics the biaryl system of colchicine, preventing microtubule assembly and arresting the cell cycle at the G2/M phase[3].

Target deconvolution workflow for the 2-(2,5-Dichlorobenzoyl)-5-methylpyridine scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system . This means incorporating orthogonal controls that prove not just that the compound works, but how it works.

Protocol 1: 20S Proteasome Chymotrypsin-like Activity Assay

-

Causality: To isolate the effect of the compound on the β5 subunit, we use the specific fluorogenic substrate Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). The β5 subunit specifically cleaves after hydrophobic residues; cleavage of the AMC fluorophore provides a direct, real-time kinetic readout of catalytic inhibition.

-

Self-Validation: We run parallel counter-screens using substrates for the β1 (caspase-like) and β2 (trypsin-like) subunits to prove β5 selectivity. Ixazomib is used as a positive control.

-

Step-by-Step Methodology:

-

Prepare assay buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.05% CHAPS.

-

Dilute purified human 20S proteasome to 2 nM in the assay buffer.

-

Dispense 25 µL of the proteasome solution into a 384-well black microplate.

-

Add 5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM, 1% DMSO final). Incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of 50 µM Suc-LLVY-AMC substrate.

-

Monitor fluorescence (Ex: 345 nm / Em: 445 nm) kinetically every 2 minutes for 1 hour. Calculate the IC50 from the initial velocity (V0) slopes.

-

Downstream signaling pathway initiated by 20S proteasome β5 subunit inhibition.

Protocol 2: TR-FRET Kinase Binding Assay for Type II Inhibitors

-

Causality: Standard ATP-consumption assays require the kinase to be active (DFG-in). Because Type II inhibitors bind the inactive state, functional assays often underestimate their potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using an active-site tracer allows for direct measurement of equilibrium binding affinity (Kd) regardless of the kinase activation state.

-

Self-Validation: Compare binding affinities against a DFG-in specific inhibitor (e.g., Dasatinib) and a DFG-out specific inhibitor (e.g., Imatinib) to confirm the conformational preference of the scaffold.

-

Step-by-Step Methodology:

-

Prepare TR-FRET buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Mix GST-tagged kinase (e.g., p38α or ABL1) at 5 nM with a Europium-labeled anti-GST antibody (2 nM).

-

Add 5 µL of the test compound (serial dilutions) to a 384-well plate.

-

Add 10 µL of the Kinase/Antibody mixture and incubate for 15 minutes.

-

Add 5 µL of a fluorescent kinase tracer (e.g., Kinase Tracer 236) at its predetermined Kd concentration.

-

Incubate for 1 hour at room temperature. Read the TR-FRET signal (ratio of 665 nm / 615 nm emission). A decrease in the FRET ratio indicates displacement of the tracer by the test compound.

-

Structural logic of Type II kinase inhibition utilizing the benzoylpyridine pharmacophore.

Protocol 3: In Vitro Tubulin Polymerization Turbidity Assay

-

Causality: Microtubule assembly increases the optical density of a solution. By measuring absorbance at 340 nm kinetically, we can track polymerization. A colchicine-site inhibitor will suppress this curve in a dose-dependent manner.

-

Self-Validation: Include Colchicine (depolymerizer) and Paclitaxel (polymerization stabilizer). If the test compound acts at the colchicine site, it will mimic the colchicine curve, proving it is a destabilizer rather than a stabilizer.

-

Step-by-Step Methodology:

-

Reconstitute lyophilized porcine brain tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.

-

Pre-warm a 96-well half-area plate to 37°C in a microplate reader.

-

Add 5 µL of the test compound (10 µM, 5 µM, 1 µM final) to the wells.

-

Rapidly add 45 µL of the tubulin solution to initiate polymerization.

-

Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

-

Calculate the Vmax of polymerization and the final steady-state absorbance to determine the degree of inhibition.

-

Quantitative Data Summaries

The following table summarizes the expected pharmacological profile and validation metrics for the 2-(2,5-Dichlorobenzoyl)-5-methylpyridine scaffold across the three hypothesized targets.

| Target Class | Primary Assay | Expected IC50 / Kd | Orthogonal Validation | Control Compound |

| 20S Proteasome (β5) | Fluorometric Cleavage (Suc-LLVY-AMC) | 10 - 500 nM | Cellular Ubiquitin Accumulation (Western Blot) | Ixazomib / Bortezomib |

| Type II Kinases | TR-FRET Binding Affinity | 1 - 50 nM | Cellular Target Engagement (CETSA) | Imatinib / Nilotinib |

| Tubulin (Colchicine Site) | Turbidity Polymerization Assay | 0.5 - 5 µM | Immunofluorescence (Microtubule Network) | Colchicine / Combretastatin |

Sources

- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Silico Modeling of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine Interactions

Introduction: Bridging Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is a complex, multi-stage process fraught with high attrition rates.[1] Modern drug discovery leverages computational, or in-silico, methods to de-risk and accelerate this pipeline, offering a cost-effective and rapid means to predict molecular interactions before committing to expensive and time-consuming laboratory synthesis and testing.[2][3] This guide provides a comprehensive, in-depth walkthrough of the computational workflow used to model the interaction between a small molecule, 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, and a target protein.

While the specific biological target for 2-(2,5-Dichlorobenzoyl)-5-methylpyridine is not extensively documented in public literature, its structure bears resemblance to scaffolds known to interact with protein kinases. For the purpose of this technical guide, we will use Bruton's tyrosine kinase (BTK) as a representative and highly relevant therapeutic target. BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated strategy in the treatment of certain cancers and autoimmune diseases. This guide will, therefore, model the interaction of our ligand with BTK (PDB ID: 5P9J), demonstrating a field-proven workflow from initial system setup to advanced binding free energy calculations.

This document is designed for researchers and scientists in the field of drug development. It moves beyond a simple recitation of steps to explain the critical reasoning—the "why"—behind each methodological choice, ensuring a robust and reproducible computational experiment.

Chapter 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any in-silico prediction is fundamentally dependent on the quality of the initial structures of the protein (receptor) and the small molecule (ligand). This preparatory phase is arguably the most critical stage of the entire workflow.

Receptor Preparation: From Crystal Structure to Simulation-Ready Model

The starting point is typically an experimentally determined protein structure from the Protein Data Bank (PDB).[4] These structures, however, are not immediately ready for simulation. They are static snapshots that may contain non-essential molecules and often lack hydrogen atoms.[5]

Protocol 1: Receptor Preparation Workflow

-

Obtain and Inspect the Crystal Structure:

-

Download the PDB file for the chosen target (e.g., BTK, PDB: 5P9J) from the RCSB PDB database.

-

Visualize the structure using molecular graphics software like UCSF Chimera or PyMOL.

-

Causality: Initial inspection is crucial to understand the protein's oligomeric state, identify any co-crystallized ligands or ions, and note the presence of water molecules. These components may need to be removed or retained depending on their structural or catalytic role.

-

-

Clean the PDB File:

-

Remove all non-essential components. This typically includes water molecules, co-solvents, and any co-crystallized ligands that are not the focus of the study.[6][7]

-

Expertise: While most water molecules are removed, those mediating key interactions between the protein and a known binder (if available) might be retained, as they can be crucial for binding.[8] This decision requires careful structural analysis. For this workflow, all water molecules will be removed to model the direct interaction of our ligand.

-

-

Protonation and Charge Assignment:

-

Add hydrogen atoms to the protein structure. PDB files derived from X-ray crystallography typically do not include hydrogen coordinates.[5]

-

Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4).

-

Assign partial atomic charges using a force field (e.g., AMBER, CHARMM). Tools like UCSF Chimera's Dock Prep tool or AutoDock Tools can automate this process.[6]

-

Trustworthiness: Incorrect protonation can lead to erroneous hydrogen bond networks and electrostatic calculations, fundamentally compromising the simulation's predictive power.

-

-

Final Output:

-

Save the prepared receptor as a .pdbqt file for AutoDock Vina docking, which includes atomic charges and atom type definitions.

-

Save a clean .pdb version for subsequent molecular dynamics simulations.

-

Ligand Preparation: Defining the Interrogator

The small molecule must also be prepared. This involves generating a 3D conformation and assigning correct chemical properties.

Protocol 2: Ligand Preparation Workflow

-

Generate a 3D Structure:

-

Obtain the 2D structure of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, for instance, from its SMILES string.

-

Convert the 2D structure into a 3D conformation using a program like Open Babel or ChemDraw.

-

-

Energy Minimization:

-

Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation.

-

Causality: This step ensures the starting ligand geometry is physically realistic, preventing simulation artifacts that could arise from a high-energy initial state.

-

-

Charge Calculation and Torsion Definition:

-

Calculate partial charges for the ligand atoms (e.g., using Gasteiger charges).

-

Define the rotatable bonds. This is critical for flexible docking, allowing the algorithm to explore different conformations of the ligand within the binding site.[5]

-

Trustworthiness: The number of rotatable bonds directly impacts the complexity of the conformational search. Defining them correctly is essential for an efficient and comprehensive docking run.

-

-

Final Output:

-

Save the prepared ligand in the .pdbqt format, which includes charge information and the defined rotatable bonds for use with AutoDock Vina.

-

Chapter 2: Molecular Docking - Predicting the Initial Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4] It is a computationally efficient method to generate a plausible binding pose that will serve as the starting point for more rigorous and computationally expensive simulations.[9]

Defining the Search Space: The Grid Box

Instead of searching the entire protein surface, docking is typically focused on a specific region of interest, known as the binding site. This is defined by a "grid box."

Protocol 3: Docking and Analysis

-

Identify the Binding Site:

-

If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined based on its location.

-

Alternatively, binding site prediction tools or information from the literature can be used. For BTK (5P9J), the active site is well-characterized.

-

-

Generate the Grid Box:

-

Using software like AutoDock Tools, define the center and dimensions (in x, y, and z) of a cubic grid box that encompasses the entire binding site.[10]

-

Expertise: The box should be large enough to allow the ligand to rotate and translate freely but not so large as to unnecessarily increase the search space and computational time. A margin of 10-15 Å around the known active site residues is a good starting point.

-

-

Perform the Docking Simulation:

-

Use a docking program like AutoDock Vina. The command typically requires the prepared receptor, the prepared ligand, and the grid box configuration as input.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log

-

Causality: Vina uses an empirical scoring function to evaluate the binding poses, estimating the binding affinity in kcal/mol.[4] It explores the conformational space through a series of stochastic steps.

-

-

Analyze the Results:

-

Vina will output multiple binding modes (poses), ranked by their predicted binding affinity.

-

Visualize the top-ranked pose in complex with the receptor using PyMOL or Chimera.

-

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein.

-

Trustworthiness: The top-ranked pose is not guaranteed to be the correct one. It is essential to visually inspect the pose for chemical sense. For instance, are hydrogen bond donors correctly paired with acceptors? Is the pose sterically reasonable? The pose with the best score that also satisfies these chemical criteria is selected for the next stage.

-

Docking Data Summary

The results from a docking experiment are typically summarized in a table to compare the predicted affinities of different poses.

| Binding Mode | Predicted Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |

| 1 | -9.5 | 0.00 | MET477, LYS430, ASP539 |

| 2 | -9.2 | 1.85 | MET477, GLU475, LEU528 |

| 3 | -8.9 | 2.41 | THR474, SER538, CYS481 |

Table 1: Hypothetical docking results for 2-(2,5-Dichlorobenzoyl)-5-methylpyridine with BTK. Lower affinity scores indicate stronger predicted binding.

Chapter 3: Molecular Dynamics Simulation - Capturing the Dynamic Reality

While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time.[11] MD simulations solve Newton's equations of motion for the system, providing a trajectory that reveals conformational changes and the stability of interactions.[12] GROMACS is a widely used, powerful, and free open-source software for performing MD simulations.[13]

The In-Silico Modeling Workflow

The overall workflow integrates docking and MD to provide a comprehensive view of the molecular interaction.

Caption: Overall workflow for in-silico modeling.

Step-by-Step MD Simulation Protocol (GROMACS)

Protocol 4: MD Simulation of the Protein-Ligand Complex

-

System Preparation and Topology Generation:

-

Combine the coordinates of the prepared receptor and the selected ligand pose into a single complex .pdb file.

-

Use the gmx pdb2gmx command in GROMACS to generate the protein topology, which describes the bond lengths, angles, and charges according to a chosen force field (e.g., AMBER99SB-ILDN).

-

Generate the ligand topology separately. This is a critical step that often requires external tools like ACPYPE or CGenFF to convert ligand parameters into a GROMACS-compatible format.

-

Merge the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).[14]

-

Fill the box with water molecules (e.g., using the TIP3P water model) with gmx solvate.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M) using gmx genion.[14]

-

Causality: Explicitly modeling the solvent is crucial for accurately representing the hydrophobic effect and electrostatic interactions, which are key drivers of molecular binding.

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries introduced during the setup phase.[12]

-

Trustworthiness: This step is vital to ensure the stability of the system before proceeding to dynamics. A system that has not been properly minimized is likely to be unstable and may "crash" during the simulation.

-

-

Equilibration (NVT and NPT Ensembles):

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the solvent to equilibrate around the protein-ligand complex. Positional restraints are typically applied to the heavy atoms of the complex to prevent drastic conformational changes before the solvent has settled.[14]

-

NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature (NPT ensemble). This ensures the correct density of the system. The positional restraints on the complex are often gradually relaxed during this phase.[14]

-

Expertise: This two-step equilibration is standard practice. Checking for the convergence of temperature and pressure is a self-validating step to confirm the system is ready for the production run.

-

-

Production MD Run:

-

Run the simulation for a desired length of time (e.g., 100 ns) without any positional restraints. The coordinates of the system are saved at regular intervals (e.g., every 10 ps) to generate the trajectory file.[11]

-

Causality: The length of the simulation depends on the process being studied. For ligand binding stability, 100 ns is often sufficient to observe whether the ligand remains stably bound or begins to dissociate.

-

Chapter 4: Post-Simulation Analysis - Extracting Meaning from Motion

The output of an MD simulation is a trajectory—a massive file containing the coordinates of every atom at every saved time step. Analysis is required to transform this data into meaningful biophysical insights.[15][16]

Protocol 5: Key MD Trajectory Analyses

-

Root Mean Square Deviation (RMSD):

-

Calculate the RMSD of the protein backbone atoms relative to the starting structure. This metric indicates the overall structural stability of the protein during the simulation. A stable, plateauing RMSD suggests the protein has reached equilibrium.

-

Calculate the RMSD of the ligand heavy atoms relative to the protein's binding site. A low, stable RMSD indicates the ligand remains bound in a consistent pose.[17]

-

-

Root Mean Square Fluctuation (RMSF):

-

Calculate the RMSF for each residue. This reveals the flexibility of different parts of the protein. High RMSF values are typical for loop regions, while lower values are seen in stable secondary structures like alpha-helices and beta-sheets.[17]

-

Expertise: Comparing the RMSF of the protein with and without the ligand (an "apo" simulation) can reveal how ligand binding affects the protein's dynamics.

-

-

Hydrogen Bond Analysis:

-

Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

-

Causality: Identifying persistent hydrogen bonds is key to understanding the specific interactions that anchor the ligand in the binding pocket.

-

Visualizing MD Analysis Data

Caption: Key analyses performed on an MD trajectory.

Chapter 5: Binding Free Energy Calculation - Quantifying the Interaction

While docking scores provide a rapid estimate of binding affinity, more accurate methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be used to recalculate the binding free energy from the MD trajectory.[18][19] These methods offer a balance between accuracy and computational cost.[20][21]

Protocol 6: MM/PBSA Binding Free Energy Calculation

-

Snapshot Extraction:

-

Extract a set of representative snapshots (e.g., 100-1000 frames) from the stable portion of the MD trajectory.

-

Causality: Using multiple snapshots accounts for the dynamic nature of the complex and provides better sampling than a single, minimized structure.

-

-

Energy Calculations:

-

For each snapshot, calculate the free energy of three species: the protein-ligand complex, the isolated protein, and the isolated ligand.

-

The total free energy for each species is calculated as a sum of several terms:

-

ΔE_MM: The molecular mechanics energy in the gas phase (bonds, angles, electrostatics, van der Waals).

-

ΔG_solv: The solvation free energy, which is further divided into polar (calculated via the Poisson-Boltzmann or Generalized Born model) and non-polar (often estimated from the solvent-accessible surface area, SASA) components.[22]

-

-TΔS: The entropy contribution, which is computationally expensive to calculate and is sometimes omitted for ranking congeneric series of ligands, though this is a significant approximation.[19]

-

-

-

Calculate Binding Free Energy:

-

The final binding free energy (ΔG_bind) is calculated using the following equation:

-

ΔG_bind = G_complex - (G_receptor + G_ligand)

-

-

MM/PBSA Data Summary

The binding free energy can be decomposed into its constituent parts to understand the primary drivers of binding.

| Energy Component | Average Contribution (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -21.3 |

| Polar Solvation Energy | +30.5 |

| Non-Polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -41.7 |

Table 2: Hypothetical MM/PBSA energy decomposition for the interaction of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine with BTK. This suggests that van der Waals and electrostatic interactions are the primary driving forces for binding.

Conclusion

This technical guide has outlined a comprehensive and robust in-silico workflow for characterizing the interaction between the small molecule 2-(2,5-Dichlorobenzoyl)-5-methylpyridine and its potential target, Bruton's tyrosine kinase. By integrating molecular docking, extensive molecular dynamics simulations, and end-point free energy calculations, this methodology provides deep insights into the stability of the binding pose, the specific molecular interactions at play, and a quantitative estimate of the binding affinity.

The true power of this approach lies not in generating a single number, but in providing a dynamic, four-dimensional understanding of molecular recognition. The insights gained—identifying key stabilizing residues, observing conformational flexibility, and quantifying the energetic drivers of binding—are invaluable for guiding the next steps in the drug discovery process, such as lead optimization and the rational design of more potent and selective analogues. As computational resources continue to grow, these in-silico techniques will become ever more central to the development of next-generation therapeutics.

References

- Creative Proteomics. (n.d.). How to Analyze Results from Molecular Dynamics Simulations.

-

Molecular Docking Tutorial. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(8), 715-729. [Link]

-

InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

-

Deep Origin. (2018, February 13). MM/PBSA and MM/GBSA - Computational Chemistry Glossary. Retrieved from [Link]

-

GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!. Retrieved from [Link]

-

GROMACS Tutorial. (2022, September 3). Molecular Dynamics simulation of a protein in water environment. Retrieved from [Link]

-

iGEM. (n.d.). A Guide to Molecular Dynamics using GROMACS. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Roux, B., & Simonson, T. (1999). Implicit solvent models. Biophysical chemistry, 78(1-2), 1-20. [Link]

-

Shirts, M. R., & Pande, V. S. (2000). SOLVATION: A new algorithm for molecular dynamics simulations of solvated biomolecules. The Journal of chemical physics, 113(16), 7056-7069. [Link]

-

Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

-

Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

-

ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478-9508. [Link]

-

How to Understand and Interpret Molecular Dynamics Results? (2026, January 10). YouTube. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]

-

Galaxy Training. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024, October 29). YouTube. [Link]

-

Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2016). Accurate binding free energy calculations in theory and practice: a guide for the perplexed. Chemical Society Reviews, 45(17), 4663-4674. [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). Analysis Tools for MD Simulations. Retrieved from [Link]

-

Gumbart, J. C., Roux, B., & Chipot, C. (2013). Standard binding free energies from computer simulations: what is the metric for "standard"?. The journal of physical chemistry. B, 117(49), 15345–15353. [Link]

-

Martinez, L., & Baaden, M. (2024). From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers in Molecular Biosciences, 11, 1387632. [Link]

-

Gilson, M. K., & Zhou, H. X. (2007). Calculation of protein-ligand binding affinities. Annual review of biophysics and biomolecular structure, 36, 21-42. [Link]

-

Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

-

Salmaso, V., & Moro, S. (2018). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Molecules, 23(4), 890. [Link]

-

Chang, Y., Hawkins, B. A., Du, J. J., Groundwater, P. W., Hibbs, D. E., & Lai, F. (2022). A Guide to In Silico Drug Design. Pharmaceutics, 15(1), 49. [Link]

-

Sun, H., Wang, J., & Hou, T. (2010). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 50(12), 2201-2213. [Link]

-

Chang, Y., Hawkins, B. A., Du, J. J., Groundwater, P. W., Hibbs, D. E., & Lai, F. (2022). A Guide to In Silico Drug Design. Pharmaceutics, 15(1), 49. [Link]

-

Chang, Y., Hawkins, B. A., Du, J. J., Groundwater, P. W., Hibbs, D. E., & Lai, F. (2022). A Guide to In Silico Drug Design. Pharmaceutics, 15(1), 49. [Link]

-

In-silico drug design: An approach which revolutionarised the drug discovery process. (n.d.). SciSpace. Retrieved from [Link]

Sources

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Guide to In Silico Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 6. scotchem.ac.uk [scotchem.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 12. static.igem.org [static.igem.org]

- 13. GROMACS Tutorials [mdtutorials.com]

- 14. compchems.com [compchems.com]

- 15. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 16. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]

- 17. youtube.com [youtube.com]

- 18. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]

- 19. tandfonline.com [tandfonline.com]

- 20. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

Application Note: A Proposed Protocol for the Synthesis of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine via Grignard Reaction

Introduction

2-(2,5-Dichlorobenzoyl)-5-methylpyridine is a substituted diaryl ketone containing a pyridine moiety. Such structures are of significant interest to researchers in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of complex molecular architectures, including pharmacologically active agents. This document outlines a robust and detailed protocol for the synthesis of this target molecule. In the absence of a specifically published procedure for this exact compound, we have developed a protocol based on the well-established and reliable Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2]

The proposed two-step synthesis involves the formation of a pyridyl Grignard reagent from 2-bromo-5-methylpyridine, followed by its acylation with 2,5-dichlorobenzoyl chloride.[3][4][5][6] This approach is predicated on fundamental organometallic principles and offers a logical and experimentally sound pathway to the desired product. This note provides a comprehensive, step-by-step guide intended for researchers, scientists, and drug development professionals, complete with explanations for key experimental choices, safety considerations, and troubleshooting advice.

Reaction Scheme

Figure 1: Proposed two-step synthesis of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine via a Grignard reagent intermediate.

Figure 1: Proposed two-step synthesis of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine via a Grignard reagent intermediate.

Materials and Methods

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 2-Bromo-5-methylpyridine | ≥98% | Sigma-Aldrich | 3510-66-5 | Store under inert atmosphere. |

| Magnesium Turnings | Grignard Grade | Sigma-Aldrich | 7439-95-4 | Ensure turnings are fresh and not oxidized. |

| Iodine | Crystal, Reagent Grade | Fisher Scientific | 7553-56-2 | For Grignard initiation. |

| 2,5-Dichlorobenzoyl chloride | ≥98% | Alfa Aesar | 2905-26-2 | Highly reactive, handle with care. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® | EMD Millipore | 109-99-9 | Use freshly distilled or from a solvent purification system. |

| Diethyl Ether, Anhydrous | ≥99.7% | Sigma-Aldrich | 60-29-7 | For extraction. |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | 12125-02-9 | For quenching the reaction. | |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | 144-55-8 | For washing. | |

| Brine (Saturated NaCl) | Aqueous Solution | 7647-14-5 | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | 7757-82-6 | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | For column chromatography. | |

| Hexanes | HPLC Grade | 110-54-3 | For chromatography. | |

| Ethyl Acetate | HPLC Grade | 141-78-6 | For chromatography. |

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas (Nitrogen or Argon) manifold

-

Schlenk line or equivalent for handling air-sensitive reagents

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine.

Detailed Synthesis Protocol

Step 1: Preparation of the Grignard Reagent (2-(5-methylpyridyl)magnesium bromide)

-

Apparatus Setup: All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a 100 mL pressure-equalizing dropping funnel.

-

Initiation: Place magnesium turnings (1.33 g, 55 mmol, 1.1 equiv.) into the flask. Add a single small crystal of iodine. The iodine serves as an initiator by reacting with the magnesium surface to expose a fresh, reactive metal layer. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. Allow the flask to cool.

-

Grignard Formation: In the dropping funnel, prepare a solution of 2-bromo-5-methylpyridine (8.60 g, 50 mmol, 1.0 equiv.) in 50 mL of anhydrous THF.

-

Add approximately 5 mL of the 2-bromo-5-methylpyridine solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle bubbling and a slight exothermic reaction. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 2-bromo-5-methylpyridine solution dropwise at a rate that maintains a gentle reflux. The total addition should take approximately 30-45 minutes.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown, cloudy suspension.

Step 2: Acylation with 2,5-Dichlorobenzoyl Chloride

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Prepare a solution of 2,5-dichlorobenzoyl chloride (10.47 g, 50 mmol, 1.0 equiv.) in 30 mL of anhydrous THF in the dropping funnel.

-

Add the 2,5-dichlorobenzoyl chloride solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 5 °C during the addition to prevent over-addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol byproduct.[7][8] The addition should take approximately 1 hour.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Quenching: Cool the reaction mixture back down to 0 °C with an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This will hydrolyze any unreacted Grignard reagent and break up the magnesium salt complexes.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities) and 50 mL of brine (to reduce the amount of water in the organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a solid.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 95:5 hexanes:ethyl acetate), is recommended to isolate the pure product.

Step 4: Characterization

The identity and purity of the final product, 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

Troubleshooting and Scientific Rationale

-

Issue: The Grignard reaction fails to initiate.

-

Rationale & Solution: The primary cause is often an oxidized magnesium surface or the presence of moisture. Ensure all glassware is scrupulously dry and the THF is anhydrous. The magnesium turnings can be activated by crushing them in a mortar and pestle (under an inert atmosphere) just before use to expose a fresh surface. Adding a small amount of a pre-formed Grignard reagent can also initiate the reaction.

-

-

Issue: Low yield of the desired ketone and formation of a tertiary alcohol byproduct.

-

Rationale & Solution: Grignard reagents can add to the ketone product.[7] This is an exothermic reaction and is more likely to occur at higher temperatures. The key is to maintain a low temperature (0 °C) during the addition of the acyl chloride and to add it slowly to avoid a localized excess of the Grignard reagent. Using a 1:1 stoichiometry is also critical. Some protocols suggest using a less reactive organometallic, like an organocuprate (Gilman reagent), to avoid this issue, but Grignard reagents are often sufficient with careful temperature control.

-

-

Issue: Formation of a homocoupled bipyridine byproduct (5,5'-dimethyl-2,2'-bipyridine).

-

Rationale & Solution: This can occur if the Grignard reagent reacts with unreacted 2-bromo-5-methylpyridine. Ensuring a slow, steady addition of the alkyl halide to the magnesium and allowing sufficient time for the Grignard formation to complete before adding the acyl chloride can minimize this side reaction.

-

Safety Precautions

-

General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent Handling:

-

Magnesium: Highly flammable solid. Avoid contact with water, acids, and oxidizing agents.

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use from freshly opened containers or after distillation from a suitable drying agent.

-

2,5-Dichlorobenzoyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.

-

-

Reaction Hazards: The Grignard reaction is exothermic and can become vigorous if the addition of the alkyl halide is too rapid. The quenching step is also exothermic and can release flammable gases. Always perform additions slowly and with adequate cooling.

References

-

Zhang, C.-T., Zhu, R., Wang, Z., Ma, B., Zajac, A., Smiglak, M., Xia, C.-N., & Wang, W.-L. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9(4), 2199–2204. Available at: [Link]

-

Zhang, C.-T., Zhu, R., Wang, Z., Ma, B., Zajac, A., Smiglak, M., Xia, C.-N., & Wang, W.-L. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. PMC. Available at: [Link]

-

ResearchGate. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. Available at: [Link]

-

Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Available at: [Link]

-

ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

-

YouTube. (2024). Reaction of Acyl Chlorides with Grignard reagent. Available at: [Link]

-

YouTube. (2018). 20.4 Reaction with Organometallic Reagents. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Profiling of Pyridine Derivatives: Application Notes & Protocols

Executive Summary & Mechanistic Rationale

Pyridine and its functionalized derivatives are ubiquitous structural motifs in pharmaceutical development (e.g., 1,4-dihydropyridine calcium channel blockers), agrochemical synthesis, and environmental monitoring. Gas Chromatography coupled with Mass Spectrometry (GC-MS) remains the gold standard for the characterization of volatile and thermally stable pyridine derivatives, offering unparalleled chromatographic resolution and definitive structural elucidation [1].

The Analytical Challenge & Causality: The fundamental challenge in the gas-phase separation of pyridine derivatives lies in the basicity of the sp2 -hybridized nitrogen atom. The lone pair of electrons on the pyridine ring strongly interacts with active silanol groups (Si-OH) present in standard glass injection liners and unmodified silica-based stationary phases. This secondary interaction inevitably causes severe peak tailing, analyte adsorption, and quantitative inaccuracy. Therefore, the selection of highly deactivated, low-bleed columns (e.g., 5% phenyl-methylpolysiloxane, DB-5MS) or base-modified polyethylene glycol columns (e.g., DB-WAX) is not merely a preference, but a mechanistic necessity to ensure symmetrical peak shapes and reliable integration [1, 2].

Analytical Workflow & Logic

Fig 1: GC-MS analytical workflow for pyridine derivatives from sample matrix to quantification.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. This is achieved through the mandatory inclusion of System Suitability Tests (SST) and isotopic internal standards.

Protocol A: Environmental Water & Sediment Analysis via HS-GC-MS

Rationale: Pyridine is highly volatile and water-soluble. Direct aqueous injection rapidly degrades the GC column and liner. Headspace (HS) extraction isolates the volatile pyridines, protecting the instrument while maximizing sensitivity[5].

-

Sample Preparation & IS Spiking: Transfer 10.0 mL of the aqueous sample (or 5.0 g of sediment slurry) into a 20 mL precision headspace vial. Immediately spike with 10 µL of Pyridine- d5 (Internal Standard, 10 µg/mL).

-

Causality Check: Pyridine- d5 co-elutes with native pyridine and experiences identical matrix suppression and extraction dynamics, self-validating the recovery rate.

-

-

Matrix Modification (Salting Out & pH Shift): Add 2.0 g of anhydrous NaCl and adjust the sample pH to >9.0 using 0.1 M NaOH [2].

-

Causality Check: Pyridine has a pKa of ~5.2. A basic pH ensures the molecule is fully deprotonated (neutral state), driving it from the aqueous phase into the headspace, while NaCl induces a thermodynamic "salting-out" effect.

-

-

Headspace Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 80 °C for 30 minutes with constant agitation.

-

Injection: Inject 1.0 mL of the headspace gas into the GC inlet using a heated gas-tight syringe (90 °C) to prevent condensation.

Protocol B: Pharmaceutical Impurity Profiling (Liquid Injection)

Rationale: Designed for higher molecular weight, semi-volatile derivatives (e.g., substituted 1,4-dihydropyridines) [3].

-

System Suitability Test (SST): Before running samples, inject a 10 µg/mL standard of pure pyridine. Calculate the Asymmetry Factor ( As ).

-

Validation Gate: Proceed only if As≤1.2 . If As>1.2 , perform inlet maintenance (replace the base-deactivated liner and gold seal) to eliminate active silanol sites.

-

-

Sample Dissolution: Dissolve the Active Pharmaceutical Ingredient (API) in a volatile, non-protic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1.0 mg/mL [1].

-

Derivatization (If required): For non-volatile pyridine derivatives containing hydroxyl or carboxyl groups, perform silylation using BSTFA + 1% TMCS at 60 °C for 30 minutes to increase volatility and thermal stability [4].

Instrumental Setup & Chromatographic Conditions

-

Inlet Parameters: Temperature set to 250 °C. Use a split ratio of 10:1 to 50:1 depending on sample concentration. A base-deactivated, glass wool-packed liner is mandatory to ensure rapid vaporization and prevent analyte degradation [1].

-

Column Selection:

-

General Pharmaceutical Derivatives: 5% phenyl-methylpolysiloxane (DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).

-

Trace Environmental Pyridine Bases: DB-WAX (15 m × 0.53 mm) to handle highly polar interactions [2].

-

-

Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: 40 °C (hold 2 min) → ramp at 10 °C/min to 280 °C (hold 5 min).

-

Mass Spectrometer Interface: Transfer line temperature at 280 °C (prevents cold trapping of high-boiling derivatives) [1].

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Causality: 70 eV provides a standardized, high-energy environment sufficient to consistently fragment the highly stable aromatic pyridine ring, generating reproducible spectra that match NIST and Wiley libraries [1, 4].

-

Mass Spectrometric Fragmentation Pathways

Understanding the EI-MS fragmentation logic of pyridine is critical for structural elucidation [4].

-